(R)-Bethanechol
(R)-Bethanechol
(R)-bethanechol chloride is the (R)-enantiomer of bethanechol chloride. It is an enantiomer of a (S)-bethanechol chloride.
Brand Name:
Vulcanchem
CAS No.:
944538-49-2
VCID:
VC0135919
InChI:
InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m1./s1
SMILES:
CC(C[N+](C)(C)C)OC(=O)N.[Cl-]
Molecular Formula:
C7H17ClN2O2
Molecular Weight:
196.675
(R)-Bethanechol
CAS No.: 944538-49-2
Cat. No.: VC0135919
Molecular Formula: C7H17ClN2O2
Molecular Weight: 196.675
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-bethanechol chloride is the (R)-enantiomer of bethanechol chloride. It is an enantiomer of a (S)-bethanechol chloride. |
|---|---|
| CAS No. | 944538-49-2 |
| Molecular Formula | C7H17ClN2O2 |
| Molecular Weight | 196.675 |
| IUPAC Name | [(2R)-2-carbamoyloxypropyl]-trimethylazanium;chloride |
| Standard InChI | InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m1./s1 |
| Standard InChI Key | XXRMYXBSBOVVBH-FYZOBXCZSA-N |
| SMILES | CC(C[N+](C)(C)C)OC(=O)N.[Cl-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator